tert-butyl 1-(4-chlorophenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide
Description
Introduction to Pyridothiadiazine Research
Historical Development of Thiadiazine Chemistry
Thiadiazines, six-membered heterocyclic rings containing sulfur and nitrogen atoms, were first synthesized in the mid-19th century. The tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) scaffold, reported as early as 1848, laid the foundation for exploring these compounds’ pharmacological properties. By the 1940s, structural elucidation revealed the importance of substituent positioning on biological activity, particularly in antimicrobial and antiparasitic applications. The discovery of thiadiazines’ efficacy against Leishmania amazonensis in the 2000s marked a turning point, demonstrating irreversible inhibition of parasite growth at low concentrations. These findings catalyzed interest in modifying thiadiazine cores, including the introduction of fused pyridine rings to enhance stability and target specificity.
Significance of Pyridothiadiazine Scaffold in Medicinal Chemistry
The pyrido[2,3-e]thiadiazine system combines the electronic diversity of pyridine with the metabolic stability of thiadiazine, creating a versatile scaffold for drug design. Its mesoionic character enables efficient membrane penetration, while the sulfur atom enhances lipophilicity, improving interactions with hydrophobic binding pockets. Comparative studies highlight its superiority over oxadiazole bioisosteres in resisting enzymatic degradation, making it a preferred candidate for kinase and protease inhibitors. Derivatives such as pyrido[4,3-e]triazino[3,2-c]thiadiazine 6,6-dioxide exhibit moderate anticancer activity against HCT-116 and MCF-7 cell lines, underscoring the scaffold’s therapeutic versatility.
Evolution of Pyrido[2,3-e]thiadiazine 4,4-Dioxide Derivatives
The oxidation of thiadiazine to its 4,4-dioxide form emerged as a strategy to modulate electronic properties and solubility. Early work on pyrido[3,2-e]-1,3,4-thiadiazine (PubChem CID: 129872506) demonstrated that sulfone groups improve hydrogen-bonding capacity without compromising ring planarity. Subsequent modifications, such as tert-butyl esterification at position 3 and 4-chlorophenyl substitution at position 1, aimed to balance steric bulk and aromatic interactions. For example, methyl 1-(4-methylphenyl)-1H-pyrido[2,3-e]thiadiazine-3-carboxylate 4,4-dioxide (CAS 1707586-38-6) showed enhanced metabolic stability in preclinical models, informing the design of the tert-butyl analogue.
Table 1: Key Modifications in Pyridothiadiazine Derivatives
Research Context for tert-Butyl 1-(4-Chlorophenyl)-1H-pyrido[2,3-e]thiadiazine-3-carboxylate 4,4-Dioxide
This compound exemplifies modern efforts to optimize pyridothiadiazines for kinase inhibition. The tert-butyl group at position 3 reduces steric hindrance compared to bulkier esters, while the 4-chlorophenyl moiety at position 1 facilitates interactions with hydrophobic residues in ATP-binding pockets. Computational studies suggest that the 4,4-dioxide configuration stabilizes the enol tautomer, enhancing binding affinity for targets like focal adhesion kinase (FAK). Although in vivo data remain limited, its structural similarity to active pyrido-triazino-thiadiazine dioxides supports potential anticancer applications.
Bioisosteric Relationship with Pyrimidine and Oxadiazole Systems
Pyridothiadiazines serve as strategic bioisosteres for pyrimidine and 1,3,4-oxadiazole systems. Replacing pyrimidine’s oxygen with sulfur increases lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies. Compared to oxadiazoles, the thiadiazine ring’s larger cavity accommodates bulkier substituents, enabling tailored interactions with allosteric sites. For instance, the 1,3,4-thiadiazole moiety in FDA-approved drugs like acetazolamide validates this approach, with pyridothiadiazines offering enhanced rigidity and reduced off-target effects.
Properties
IUPAC Name |
tert-butyl 1-(4-chlorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-17(2,3)25-16(22)15-20-21(12-8-6-11(18)7-9-12)14-13(26(15,23)24)5-4-10-19-14/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBZGLSYGRXCPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C2=C(S1(=O)=O)C=CC=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl 1-(4-chlorophenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide is a derivative of the pyrido-thiadiazole class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and potential antiviral effects.
- Molecular Formula : C17H16ClN3O4S
- Molecular Weight : 393.8 g/mol
- CAS Number : 1251690-69-3
Biological Activity Overview
The biological activities of thiadiazole derivatives, including the compound , have been extensively studied. These compounds have shown significant potential in various therapeutic areas, particularly in oncology and virology.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit potent anticancer properties. For instance:
- In vitro studies demonstrated that certain thiadiazole derivatives induced apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways. One study reported an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells for a closely related compound .
- Another study highlighted that derivatives with a piperazine or piperidine ring structure showed enhanced cytotoxicity against HepG2 liver cancer cells with IC50 values ranging from 2.32 µg/mL to 5.36 µg/mL depending on the substituents .
Antiviral Activity
Thiadiazole derivatives have also been investigated for their antiviral properties:
- A study on N-Heterocycles indicated that certain thiadiazole derivatives displayed strong efficacy against viral strains resistant to standard treatments. The compound exhibited an IC50 value of 1.1 µM against delavirdine-resistant strains of reverse transcriptase .
- The structure-activity relationship (SAR) analyses suggest that modifications at specific positions significantly enhance antiviral activity, indicating a promising avenue for developing effective antiviral agents .
Case Studies and Research Findings
Several case studies have documented the biological activities of thiadiazole derivatives:
| Study | Cell Line/Target | Activity | IC50 (µg/mL) |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | Induced apoptosis | 0.28 |
| Study B | HepG2 (Liver Cancer) | Cytotoxicity | 2.32 - 5.36 |
| Study C | DENV (Dengue Virus) | Antiviral activity | 7.2 |
The anticancer effects are primarily attributed to the induction of cell cycle arrest and apoptosis. The activation of apoptotic pathways involves:
- Increased expression of pro-apoptotic proteins (Bax).
- Decreased expression of anti-apoptotic proteins (Bcl-2).
- Activation of caspase cascades leading to programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize this compound’s properties, a comparative analysis with analogous derivatives is critical. Below is a systematic evaluation based on structural features, synthesis pathways, and inferred physicochemical properties.
Core Heterocycle Modifications
Compounds with pyrido-thiadiazine dioxide cores are rare, but derivatives with simplified thiadiazine or pyridine rings provide relevant comparisons:
- Thiadiazine 1,1-dioxide derivatives : Removal of the pyridine ring reduces aromatic conjugation, lowering thermal stability. For example, 1-(4-chlorophenyl)-1H-1,3,4-thiadiazine-3-carboxylate 1,1-dioxide lacks the fused pyridine system, resulting in reduced planarity and weaker π-π stacking interactions .
- Pyridine-fused thiadiazines without oxidation: The absence of the 4,4-dioxide group diminishes polarity, reducing aqueous solubility. For instance, tert-butyl 1-(4-chlorophenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate (non-oxidized) would exhibit higher lipophilicity but lower crystallinity due to weaker intermolecular dipole interactions .
Substituent Variations
- 4-Chlorophenyl vs. Phenyl: Replacing the chloro substituent with hydrogen (phenyl analog) reduces electronegativity at the aromatic ring, weakening halogen bonding and altering crystal packing. This substitution may decrease melting points by ~20–30°C, as observed in related halogenated vs. non-halogenated spirocyclic compounds .
- tert-Butyl ester vs. Methyl ester : The tert-butyl group enhances steric bulk, improving solubility in organic solvents (e.g., THF, dichloromethane) during synthesis. Methyl esters, by contrast, offer easier deprotection but lower thermal stability.
Tabulated Comparison of Key Properties
Research Findings and Implications
- The 4-chlorophenyl group may enhance target binding via hydrophobic interactions.
- Crystallography : The use of SHELX software (e.g., SHELXL for refinement) is inferred for structural determination, given its dominance in small-molecule crystallography . Hydrogen-bonding patterns would align with Etter’s graph-set analysis, favoring R₂²(8) motifs involving dioxide oxygen atoms .
- Stability : The tert-butyl ester confers hydrolytic stability under basic conditions compared to methyl esters, as seen in related carboxylate-protected heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
